molecular formula C9H9NO2 B3156997 1-ethenyl-2-methyl-3-nitrobenzene CAS No. 84385-64-8

1-ethenyl-2-methyl-3-nitrobenzene

Cat. No.: B3156997
CAS No.: 84385-64-8
M. Wt: 163.17 g/mol
InChI Key: SONMHRTUBVZYOV-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methyl-3-nitrobenzene (C₉H₉NO₂) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a methyl group (-CH₃), and an ethenyl group (-CH=CH₂) at the 3-, 2-, and 1-positions, respectively.

Properties

IUPAC Name

1-ethenyl-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMHRTUBVZYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methyl-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethenyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

  • Nitration: HNO3/H2SO4
  • Alkylation: CH3Cl/AlCl3
  • Vinylation: Palladium catalyst
  • Reduction: H2/Pd

Major Products:

  • Reduction of the nitro group yields 1-ethenyl-2-methyl-3-aminobenzene.
  • Substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Ethenyl-2-methyl-3-nitrobenzene has several notable applications in scientific research:

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic compounds and polymers. Its reactivity allows for the development of new materials and chemical products.

Biology

Research indicates that this compound may exhibit biological activity, potentially interacting with biomolecules. Studies are ongoing to explore its effects on cellular processes and its role as a precursor for biologically active compounds.

Medicine

The compound is being investigated for its potential as a precursor in pharmaceutical synthesis. Its derivatives may possess therapeutic properties, making it valuable in drug development.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals. Its ability to undergo various transformations makes it suitable for creating specialized industrial products.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as an intermediate in synthesizing nitro-substituted pharmaceuticals. The compound was subjected to reduction reactions to yield amino derivatives, which are crucial in developing anti-inflammatory drugs.

Case Study 2: Polymer Development

Research highlighted the incorporation of this compound into polymer matrices to enhance material properties. The compound's vinyl group facilitates polymerization reactions, leading to materials with improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-ethenyl-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-2-Methyl-3-Nitrobenzene (C₇H₆ClNO₂)
  • Structure: Chloro (Cl), methyl (CH₃), and nitro (NO₂) groups at positions 1, 2, and 3.
  • Key Findings :
    • The nitro group is twisted 38.81° relative to the benzene ring, reducing conjugation due to steric hindrance.
    • Chloro and nitro groups are electron-withdrawing, while methyl is weakly electron-donating. This combination creates localized electron-deficient regions, influencing reactivity in electrophilic substitution.
1-Ethyl-3-Nitrobenzene (C₈H₉NO₂)
  • Structure : Ethyl (-CH₂CH₃) and nitro groups at positions 1 and 3.
  • Key Findings: Ethyl is a stronger electron-donor than methyl, increasing ring electron density. The absence of a methyl group at position 2 reduces steric effects.

Functional Group Variations

1-Methoxy-3-[(E)-2-(4-Nitrophenyl)Ethenyl]Benzene (C₁₅H₁₃NO₃)
  • Structure : Methoxy (-OCH₃) and trans-ethenyl-linked 4-nitrophenyl groups.
  • Key Findings: The extended conjugation between the ethenyl group and nitro-substituted phenyl enhances UV absorption properties. Methoxy groups act as electron donors, modulating the electronic environment.
2-Ethylnitrobenzene (C₈H₉NO₂)
  • Structure : Ethyl and nitro groups at positions 2 and 1.
  • Key Findings :
    • Ethyl groups increase hydrophobicity compared to methyl or ethenyl substituents.
    • Nitro at position 1 directs electrophiles to meta positions.

Physicochemical Properties and Reactivity

Compound Molecular Formula Substituents (Positions) Key Properties/Reactivity Evidence ID
1-Ethenyl-2-methyl-3-nitrobenzene C₉H₉NO₂ Ethenyl (1), Methyl (2), NO₂ (3) Hypothesized: Moderate solubility in organic solvents; conjugation-enhanced stability N/A
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ Cl (1), CH₃ (2), NO₂ (3) Twisted nitro group; R factor = 0.031 (X-ray) 4
1-Ethyl-3-nitrobenzene C₈H₉NO₂ CH₂CH₃ (1), NO₂ (3) High hydrophobicity; used in intermediates 11
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene C₁₅H₁₃NO₃ OCH₃ (1), trans-ethenyl (3) Extended conjugation; UV-active 9
Reactivity Notes :
  • Nitro Group : Strong electron-withdrawing effect directs electrophiles to meta/para positions .
  • Ethenyl Group : Conjugation with the benzene ring may stabilize transition states in Diels-Alder or cycloaddition reactions .
  • Methyl vs. Ethyl : Methyl’s smaller size reduces steric hindrance, favoring reactions requiring planar transition states .

Biological Activity

1-Ethenyl-2-methyl-3-nitrobenzene, a nitro-substituted aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and toxicology. Its biological activity is primarily linked to its chemical structure, which allows it to interact with biological systems in unique ways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicological profiles.

This compound (C₉H₉NO₂) features a nitro group (-NO₂) attached to an aromatic ring with an ethenyl group (-C=C-) and a methyl group (-CH₃). This structure is significant as the nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components.

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
Melting PointNot readily available
Boiling PointNot readily available

The biological activity of this compound is primarily attributed to its ability to form reactive metabolites through the reduction of the nitro group. These metabolites can interact with nucleophilic sites in biomolecules such as proteins and DNA, potentially leading to cellular damage or modulation of biological pathways.

Key Mechanisms:

  • Reduction of Nitro Group : Converts to amino derivatives, which may exhibit different biological properties.
  • Formation of Reactive Intermediates : Can lead to oxidative stress and damage cellular components.

Case Studies and Research Findings

Research on this compound has highlighted its potential applications and risks. Notably, studies have indicated its role in inducing methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen transport capacity.

Notable Research Findings:

  • Toxicological Profiles : Studies have shown that exposure to nitrobenzene compounds can lead to severe health effects, including methemoglobinemia and liver toxicity (ATSDR) .
  • Cellular Studies : In vitro studies revealed that derivatives of nitrobenzene exhibit cytotoxic effects on various cancer cell lines, suggesting potential for anticancer applications .

Table 2: Summary of Biological Activities and Effects

Study TypeFindings
ToxicologyInduction of methemoglobinemia; liver toxicity observed in animal models .
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; potential for further drug development .

Applications in Medicine and Industry

This compound is being explored for its potential as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Potential Applications:

  • Pharmaceutical Development : As a precursor for medicinal compounds.
  • Industrial Uses : In the production of dyes and pigments due to its stable aromatic structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-ethenyl-2-methyl-3-nitrobenzene, and how do substituent positions influence reaction efficiency?

  • Methodology : The synthesis can involve sequential nitration and alkylation. For example, nitration of 1-ethenyl-2-methylbenzene (isopropenyltoluene) should consider the meta-directing effect of the methyl group and the ortho/para-directing nature of the ethenyl group. Nitration conditions (e.g., HNO₃/H₂SO₄, temperature) must be optimized to minimize side reactions like over-nitration or ring oxidation .
  • Data Considerations : Monitor regioselectivity via HPLC or GC-MS to confirm the nitro group's position at C3, validated by X-ray crystallography (as demonstrated for 1-chloro-2-methyl-3-nitrobenzene in ).

Q. How can spectroscopic techniques (NMR, IR) unambiguously characterize this compound?

  • Methodology :

  • ¹H NMR : The ethenyl group (CH₂=CH-) shows characteristic doublets (δ ~5.2–5.8 ppm for protons), split by coupling with adjacent substituents. The methyl group (C2) may appear as a singlet (δ ~2.3 ppm) if not coupled to neighboring protons.
  • ¹³C NMR : Nitro groups deshield adjacent carbons (C3: δ ~145–150 ppm), while the ethenyl carbons appear at δ ~115–125 ppm .
  • IR : Confirm nitro group presence via strong asymmetric/symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Q. What are the primary safety protocols for handling nitroaromatic compounds like this compound?

  • Safety Measures : Based on structurally similar nitrobenzenes (e.g., 1-ethyl-3-nitrobenzene ), use fume hoods to avoid inhalation (acute toxicity Category 4 per ). Wear nitrile gloves and lab coats to prevent dermal exposure. Store in airtight containers away from reducing agents to prevent explosive decomposition.

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitro groups influence the compound’s reactivity in electrophilic substitution reactions?

  • Experimental Design : Compare bromination or sulfonation of this compound with its analogs (e.g., 1-chloro-2-methyl-3-nitrobenzene ). Use DFT calculations to model electron density distribution and predict regioselectivity.
  • Data Contradictions : If unexpected substitution patterns occur (e.g., para to nitro), evaluate steric hindrance from the methyl group via molecular dynamics simulations .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds, such as unexpected splitting patterns in NMR?

  • Methodology : For ambiguous ¹H NMR signals (e.g., ethenyl proton splitting due to coupling with the methyl group), use 2D NMR (COSY, NOESY) to map through-space interactions. Compare with computational predictions (e.g., Gaussian NMR shielding calculations) .

Q. Can this compound act as a monomer in polymerization reactions, and how does the nitro group affect polymer stability?

  • Experimental Design : Perform radical polymerization of the ethenyl group under controlled conditions (e.g., AIBN initiator, 60°C). Characterize polymer thermal stability via TGA and compare with non-nitro analogs.
  • Data Analysis : The electron-withdrawing nitro group may reduce polymer chain mobility, increasing glass transition temperature (Tg) but decreasing thermal degradation resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethenyl-2-methyl-3-nitrobenzene
Reactant of Route 2
1-ethenyl-2-methyl-3-nitrobenzene

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